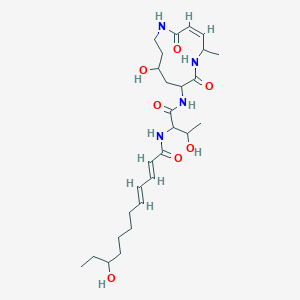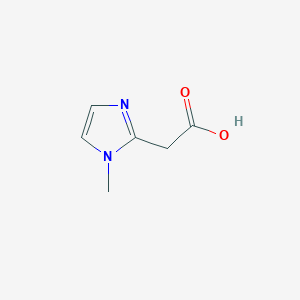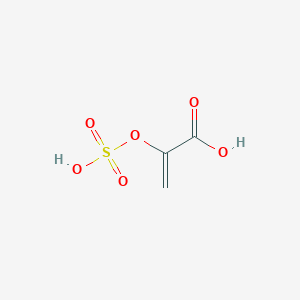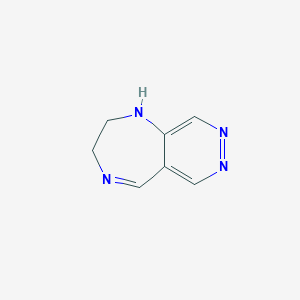
Pyridazino(4,5-e)-1,4-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino(4,5-e)-1,4-diazepine is a heterocyclic compound that has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. It is a six-membered ring that contains two nitrogen atoms and two carbon atoms. The unique structure of this compound makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of pyridazino(4,5-e)-1,4-diazepine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, some studies have suggested that the compound acts as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
Effets Biochimiques Et Physiologiques
Pyridazino(4,5-e)-1,4-diazepine has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pyridazino(4,5-e)-1,4-diazepine is its ability to selectively target specific molecular targets in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on pyridazino(4,5-e)-1,4-diazepine. One area of interest is the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with enhanced biological activity. Another area of research is the investigation of the compound's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of pyridazino(4,5-e)-1,4-diazepine and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Pyridazino(4,5-e)-1,4-diazepine can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,2-diamines with 1,3-diketones. This reaction leads to the formation of the pyridazino(4,5-e)-1,4-diazepine ring system. Other methods, such as the reaction of 1,2-diamines with α,β-unsaturated ketones, have also been reported in the literature.
Applications De Recherche Scientifique
Pyridazino(4,5-e)-1,4-diazepine has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. The compound has also been shown to exhibit potent activity against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
122018-88-6 |
|---|---|
Nom du produit |
Pyridazino(4,5-e)-1,4-diazepine |
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyridazino[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-5-11-10-4-6(7)3-8-1/h3-5,9H,1-2H2 |
Clé InChI |
JLYZXHKAEXTRFW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=C2C=NN=CC2=CN1 |
SMILES |
C1CN=CC2=CN=NC=C2N1 |
SMILES canonique |
C1CN=CC2=CN=NC=C2N1 |
Synonymes |
pyridazino(4,5-e)-1,4-diazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



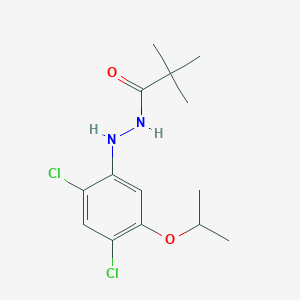

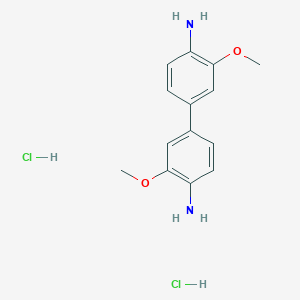
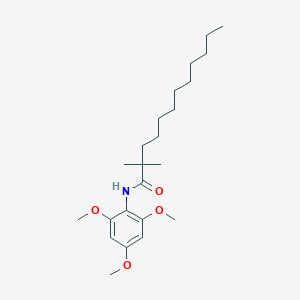
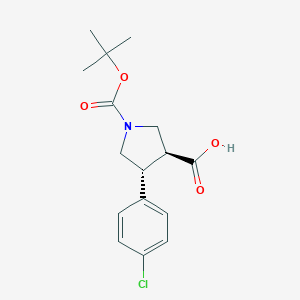
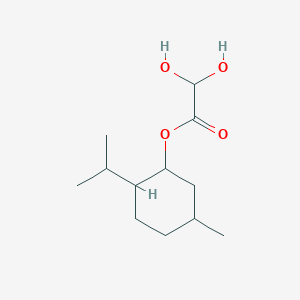
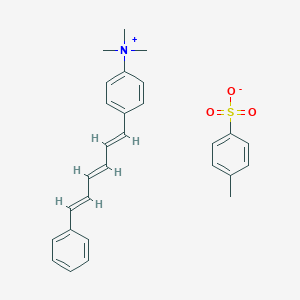
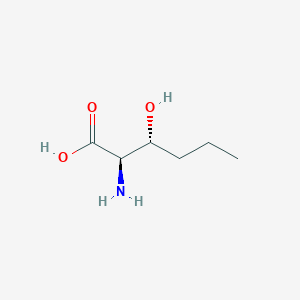

![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
